(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid
CAS No.: 500770-71-8
Cat. No.: VC2024684
Molecular Formula: C14H18FNO4
Molecular Weight: 283.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 500770-71-8 |
---|---|
Molecular Formula | C14H18FNO4 |
Molecular Weight | 283.29 g/mol |
IUPAC Name | (3S)-3-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Standard InChI Key | RJWRQSGZCKYLML-NSHDSACASA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1F |
SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1F |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1F |
Introduction
Chemical Properties
Physical Properties
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid is typically available as a crystalline solid with the following physical characteristics:
The compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. It is sparingly soluble in water due to its hydrophobic Boc group and aromatic ring.
Chemical Reactivity
The chemical reactivity of this compound can be attributed to its functional groups:
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Carboxylic Acid Group: The -COOH moiety enables participation in esterification and amidation reactions.
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Amino Group: The Boc-protected amino functionality allows selective deprotection under acidic conditions for subsequent reactions.
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Fluorinated Aromatic Ring: The presence of a fluorine atom enhances the molecule's electronic properties and biological activity by increasing lipophilicity and metabolic stability .
The Boc group is stable under basic conditions but can be cleaved using acids such as trifluoroacetic acid (TFA) . This property makes the compound highly versatile in peptide synthesis.
Synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic Acid
General Synthetic Route
The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid generally involves the following steps:
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Starting Material Preparation: The synthesis begins with a fluorinated benzaldehyde derivative or phenylalanine precursor.
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Formation of Chiral Intermediate: Asymmetric catalysis or enzymatic resolution is employed to introduce chirality at the 3-position.
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Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride).
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Final Functionalization: The carboxylic acid group is introduced through oxidation or hydrolysis reactions.
A representative reaction scheme could involve coupling reactions mediated by dicyclohexylcarbodiimide (DCC), followed by purification using column chromatography.
Stereoselective Synthesis
Enantiomerically pure (S)-isomers are obtained using chiral auxiliaries or catalysts such as (R,R)-FeBIP complexes . High enantioselectivity (>98% ee) has been reported under optimized conditions involving low temperatures and specific solvents like dichlorobenzene .
Applications in Research and Industry
Role in Peptide Synthesis
The Boc-protected amino group makes this compound an essential building block in solid-phase peptide synthesis (SPPS). It allows selective deprotection without interfering with other functional groups in the peptide chain .
Medicinal Chemistry
Fluorine substitution on the aromatic ring enhances the compound's pharmacokinetic properties by improving metabolic stability and receptor binding affinity . These features make it a potential precursor for designing fluorinated pharmaceuticals.
Material Science
The unique combination of hydrophobicity from the aromatic ring and hydrophilicity from the carboxylic acid suggests potential applications in supramolecular chemistry and polymer design.
Radiolabeling Studies
Fluorine atoms are often used for radiolabeling in positron emission tomography (PET). This compound could serve as a precursor for synthesizing radiolabeled tracers like []fluoro derivatives for imaging studies .
Biological Implications
Interaction with Biological Targets
The presence of a fluorine atom alters the molecule's electronic distribution, potentially enhancing its interaction with enzymes or receptors . This property has been exploited in drug discovery programs targeting specific protein-ligand interactions.
Data Tables for Reference
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